

Physical and chemical properties of trans-4-Sphingenine-13C2,D2.

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Compound of Interest

Compound Name: *trans-4-Sphingenine-13C2,D2*

Cat. No.: *B15291541*

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An In-depth Technical Guide to trans-4-Sphingenine-13C2,D2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental analysis, and biological significance of the isotopically labeled sphingolipid, **trans-4-Sphingenine-13C2,D2**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and the study of sphingolipid metabolism and signaling.

Core Physical and Chemical Properties

trans-4-Sphingenine-13C2,D2 is a stable isotope-labeled version of the naturally occurring sphingoid base, sphingosine. The incorporation of two carbon-13 atoms and two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₆ ¹³ C ₂ H ₃₅ D ₂ NO ₂	N/A
Molecular Weight	303.49 g/mol	PubChem
IUPAC Name	(2S,3R,4E)-2-amino-4-octadecene-1,3-diol-1,2- ¹³ C ₂ ,1,1-d ₂	PubChem
Appearance	White solid	United States Biological
Melting Point	67 °C (for unlabeled sphingosine)	PubChem
Storage Temperature	-20°C	United States Biological

Note: Some physical properties, such as the melting point, are reported for the unlabeled parent compound, sphingosine, as significant changes upon isotopic labeling are not expected.

Experimental Protocols for Sphingolipid Analysis

The analysis of sphingolipids like **trans-4-Sphingenine-13C2,D2** is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise quantification of various sphingolipid species in complex biological matrices.

Sphingolipid Extraction from Biological Samples

A robust extraction method is critical for accurate sphingolipid analysis. The following is a generalized protocol that can be adapted for various sample types, such as cell cultures, tissues, and plasma.^{[1][2][3]}

Materials:

- Biological sample (e.g., 10⁶ cells, 10 mg tissue, 10 µL plasma)^[4]
- Internal standard solution (containing **trans-4-Sphingenine-13C2,D2**)
- Extraction Solvent: Methanol/Chloroform (2:1, v/v)^[2]

- 0.6 M KOH in methanol[1]
- Phosphate-buffered saline (PBS)

Procedure:

- Homogenize the biological sample in PBS.
- Add a known amount of the internal standard solution to the homogenate.
- Add the extraction solvent to the sample at a ratio of 3:1 (solvent:sample).
- Vortex the mixture vigorously for 2 minutes.
- Incubate the mixture at 38°C for 1 hour.[2]
- Centrifuge at 13,000 x g for 10 minutes to pellet the precipitate.
- Transfer the supernatant to a new tube.
- To remove interfering glycerophospholipids, perform a mild alkaline hydrolysis by adding 0.6 M KOH in methanol and incubating at 38°C for 2 hours.[1][2]
- Neutralize the mixture with an appropriate acid (e.g., formic acid).
- Dry the extract under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Sphingolipids

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2]
- Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[2]
- Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate[2]
- Flow Rate: 0.3 mL/min[2]
- Column Temperature: 40°C[2]
- Elution Gradient:
 - 0-16 min: 70-99% B
 - 16-17 min: 99% B
 - 17-17.2 min: 99-70% B
 - 17.2-20 min: 70% B[2]

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - trans-4-Sphinganine: Precursor ion (m/z) > Product ion (m/z)
 - **trans-4-Sphinganine-13C2,D2**: Precursor ion (m/z) > Product ion (m/z) (Specific m/z values will depend on the instrument and adducts formed)

Biological Context: Sphingolipid Signaling Pathways

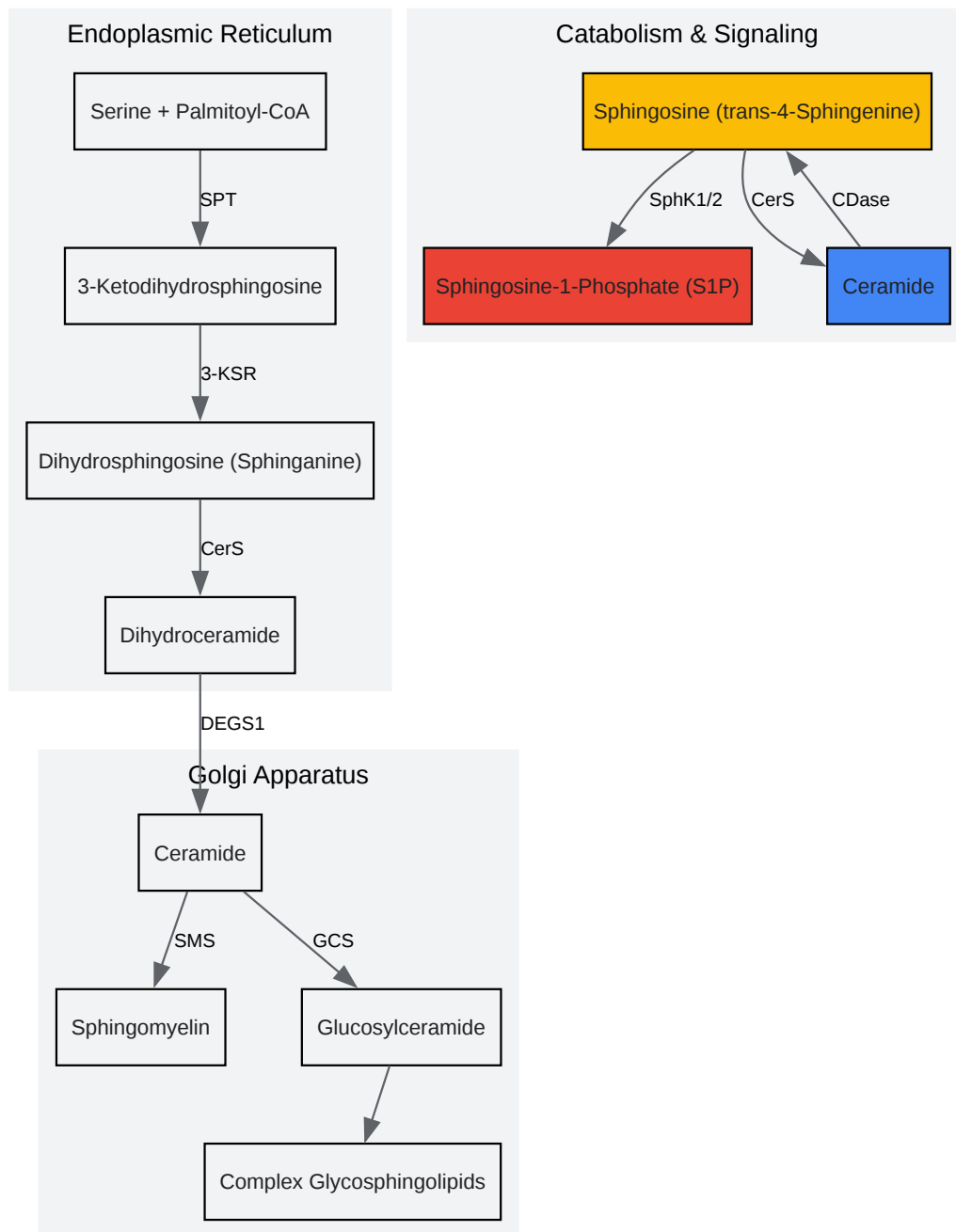
trans-4-Sphinganine (sphingosine) is a central molecule in sphingolipid metabolism and signaling. It can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling

molecule, or acylated to form ceramides, which are precursors for more complex sphingolipids and also act as signaling molecules.^[5] Sphingolipids are integral to various cellular processes, including proliferation, apoptosis, and inflammation.^[5]

Sphingolipid Metabolism Workflow

The following diagram illustrates the key steps in the de novo synthesis of sphingolipids and the central role of sphingosine.

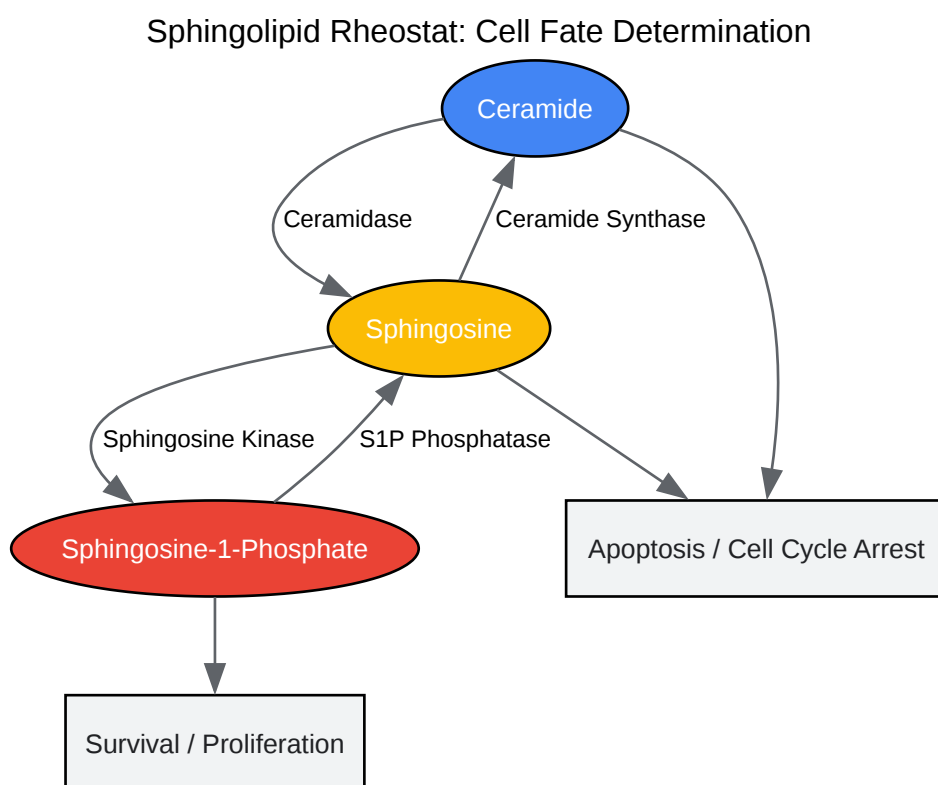
De Novo Sphingolipid Biosynthesis

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Caption: De Novo synthesis and catabolism of sphingolipids.

Ceramide-Sphingosine-S1P Signaling Rheostat

The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) is crucial for determining cell fate. This "rheostat" model suggests that ceramide and sphingosine generally promote apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.



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Caption: The balance between ceramide, sphingosine, and S1P dictates cellular outcomes.

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